N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide
Description
N1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide is a structurally complex oxalamide derivative featuring a thiophen-3-yl moiety, a dimethylaminoethyl group, and an isopropyl substituent.
The dimethylaminoethyl side chain may enhance solubility or serve as a functional handle for further derivatization, while the isopropyloxalamide moiety could influence steric and electronic interactions in target binding or polymerization processes .
Synthesis of analogous thiophene derivatives, such as ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate, employs multicomponent reactions involving acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate under mild conditions (CH₂Cl₂, room temperature), achieving yields of 65–89% (Table 8, ). This method highlights the feasibility of constructing structurally diverse thiophene cores with functional groups like dimethylamino, which may guide the synthesis of the target oxalamide derivative.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-9(2)15-13(18)12(17)14-7-11(16(3)4)10-5-6-19-8-10/h5-6,8-9,11H,7H2,1-4H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXFZWJIZRWLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the dimethylamino group: This can be done via nucleophilic substitution reactions.
Formation of the oxalamide moiety: This involves the reaction of oxalyl chloride with the appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 2: Substituent Effects on Reactivity and Properties
Research Findings and Implications
Synthesis : Multicomponent reactions are effective for constructing thiophene cores, but the target compound’s oxalamide group necessitates post-functionalization steps .
Thiophene Substitution : The 3-yl position may optimize electronic properties for applications in optoelectronics or as kinase inhibitors, contrasting with 2-yl analogs linked to impurity profiles .
Amino Group Dynamics: Dimethylamino groups balance solubility and reactivity, whereas bulkier substituents (e.g., ethylisopropyl) prioritize lipophilicity .
Reactivity Trends: Aliphatic dimethylamino groups, as in the target compound, likely exhibit intermediate reactivity compared to aromatic analogs, making them versatile for tailored applications .
Biological Activity
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-isopropyloxalamide is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.48 g/mol. The structure features a dimethylamino group, a thiophene ring, and an oxalamide functional group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 g/mol |
| CAS Number | 946375-30-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Amidation Reaction : The introduction of the oxalamide group through coupling reactions.
- Purification : Techniques such as chromatography are employed to isolate the final product.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with various biological targets due to its structural features. Similar compounds have shown activity against specific enzymes and receptors, indicating potential pharmacological effects.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene rings have demonstrated efficacy against various bacterial strains.
- Anticancer Properties : Oxalamides have been investigated for their ability to inhibit cancer cell proliferation in vitro.
For instance, studies reported that derivatives of dimethylaminomethyl compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study conducted on related oxalamide compounds revealed that they exhibited strong antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
- Cancer Cell Inhibition : In vitro studies on structurally related compounds demonstrated significant cytotoxic effects on various cancer cell lines, indicating potential applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
